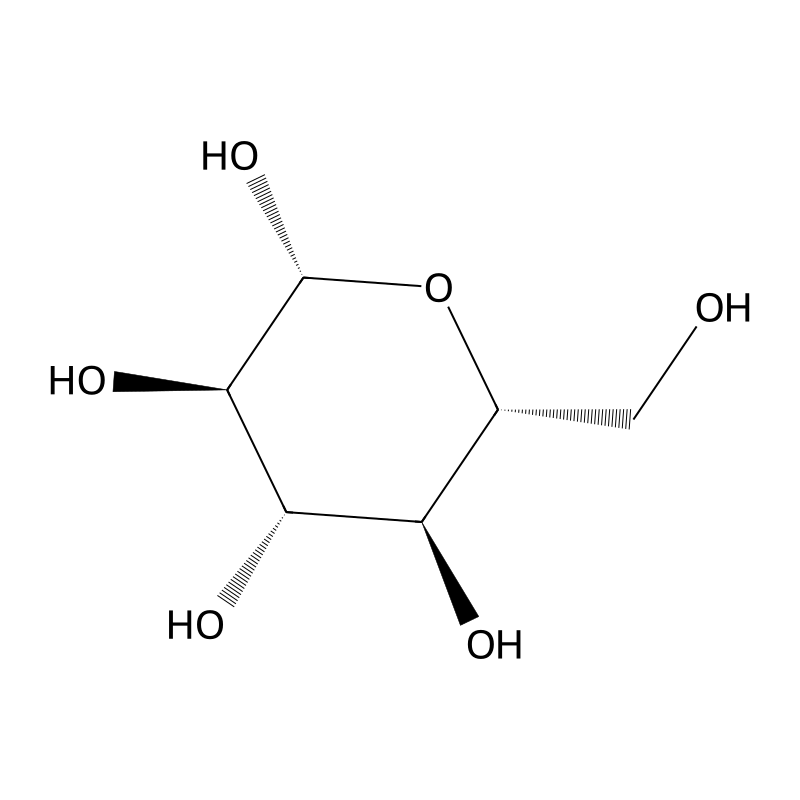

beta-D-Glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Beta-D-Glucose is a cyclic form of D-glucose, specifically one of the two anomers that arise from the hemiacetal formation of the open-chain aldehyde form. It is characterized by the hydroxyl group on the anomeric carbon (C-1) being in a cis configuration relative to the CH2OH group at C-5, which distinguishes it from alpha-D-glucose, where this hydroxyl group is in a trans configuration. Beta-D-Glucose is predominantly found in nature and plays a crucial role as a primary energy source for living organisms, being a fundamental component of carbohydrates and polysaccharides .

Beta-D-Glucose is essential for various biological processes:

- Energy Metabolism: It serves as a primary substrate for energy production via glycolysis and cellular respiration. It is phosphorylated to beta-D-glucose 6-phosphate, which enters metabolic pathways for energy extraction .

- Cell Signaling: It plays roles in cellular signaling and is involved in the synthesis of nucleotides and amino acids through various metabolic pathways .

- Glycogen Storage: In animals, beta-D-glucose is polymerized to form glycogen, which serves as a glucose reserve that can be mobilized when energy is needed .

Beta-D-Glucose can be synthesized through several methods:

- Enzymatic Synthesis: Using enzymes like glucose oxidase or hexokinase can selectively convert glucose into its phosphorylated forms or oxidized derivatives.

- Chemical Synthesis: Chemical methods may involve the reduction of D-fructose or other sugars under controlled conditions to produce beta-D-glucose.

- Extraction from Natural Sources: Beta-D-Glucose can be isolated from fruits and plants where it occurs naturally .

Beta-D-Glucose has numerous applications across various fields:

- Food Industry: It is widely used as a sweetener and preservative in food products due to its high solubility and sweetness.

- Pharmaceuticals: It serves as an excipient in drug formulations and is involved in metabolic studies related to diabetes management.

- Biotechnology: It is utilized in fermentation processes for producing biofuels and other biochemicals .

Studies on beta-D-glucose interactions reveal its significance in biological systems:

- It interacts with various enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and gluconeogenesis.

- Research indicates that beta-D-glucose can modulate immune responses by acting as a signaling molecule for immune cells .

Beta-D-Glucose shares structural similarities with several other monosaccharides and polysaccharides. Here are some comparable compounds:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Alpha-D-Glucose | Anomeric hydroxyl group trans to CH2OH | More reactive than beta-D-glucose in glycoside formation |

| D-Fructose | A ketohexose with a different carbonyl group position | Exists primarily in furanose form; sweeter than glucose |

| D-Galactose | An epimer of glucose differing at C-4 | Important in lactose; less sweet than glucose |

| D-Mannose | An epimer differing at C-2 | Plays roles in cell recognition processes |

Beta-D-Glucose's unique configuration allows it to participate effectively in biochemical pathways and interactions that are critical for life, distinguishing it from these similar compounds while also highlighting its essential role in metabolism and energy production .

Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-3.24

Melting Point

UNII

Related CAS

133947-06-5

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 85 of 272 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 187 of 272 companies with hazard statement code(s):;

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Health Hazard

Other CAS

50-99-7

9010-72-4

9001-37-0

Wikipedia

Curdlan

Use Classification

General Manufacturing Information

Glucose oxidase: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Ulanovskaya et al. Synthesis Enables Identification of the Cellular Target of Leucascandrolide A and Neopeltolide Nature Chemical Biology, doi: 10.1038/nchembio.94, published online 30 May 2008. http://www.nature.com/naturechemicalbiology

Ke et al. A simple and accessible synthetic lectin for glucose recognition and sensing. Nature Chemistry, doi: 10.1038/nchem.1409, published online 5 August 2012 http://www.nature.com/nchem

Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018